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Compound of Interest

Compound Name: Seproxetine Hydrochloride

Cat. No.: B1681628

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is a potent and selective serotonin reuptake
inhibitor (SSRI).[1] It is the primary active N-demethylated metabolite of the widely prescribed
antidepressant, fluoxetine.[1] Seproxetine exhibits greater potency than its parent compound
and the (R)-enantiomer of norfluoxetine.[1] It has been the subject of significant research
interest due to its pharmacological activity, which also extends to the dopamine transporter and
5-HT2A/2C receptors.[1]

This technical guide provides a comprehensive overview of the chemical properties and
structure of Seproxetine, including its synthesis, analytical methods for its characterization, and
its mechanism of action. This document is intended to serve as a valuable resource for
researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

Seproxetine is the (S)-enantiomer of norfluoxetine. Its chemical structure consists of a phenyl
group and a 4-(trifluoromethyl)phenoxy group attached to a propyl amine backbone.

Table 1: Chemical Identifiers for Seproxetine
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Identifier Value
3S)-3-phenyl-3-[4-
IUPAC Name (35)-3-pheny-3-
(trifluoromethyl)phenoxy]propan-1-amine[2]
Synonyms (S)-Norfluoxetine, Seproxetine [INN][2]
CAS Number 126924-38-7[2]

Molecular Formula

Ci6H16F3NO[2]

Canonical SMILES

C1=CC=C(C=C1)--INVALID-LINK--
0C2=CC=C(C=C2)C(F)(F)F[2]

InChl=1S/C16H16F3NO/c17-16(18,19)13-6-8-

InChl 14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-
9,15H,10-11,20H2/t15-/m0/s1[2]
InChiKey WIQRCHMSJFFONW-HNNXBMFYSA-N[2]

Table 2: Physicochemical Properties of Seproxetine and its Hydrochloride Salt

Property

Value

Source

Molecular Weight

295.30 g/mol

PubChem (Computed)[2]

Monoisotopic Mass

295.11839862 Da

PubChem (Computed)[2]

Physical Description

Not explicitly cited for

Yellowish-white hygroscopic

powder

Seproxetine, but stated for the

racemic norfluoxetine.

Water Solubility (HCI salt)

0.00915 mg/mL

DrugBank (Predicted)[3]

logP (HCI salt) 3.8 DrugBank (Predicted)[3]
pKa (Strongest Basic, HCl salt)  9.77 DrugBank (Predicted)[3]
Collision Cross Section _

173.8 A2 PubChem (Experimental)[4]

(M+H]*)
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Note: Many of the physicochemical properties available in public databases are predicted
values. Experimental data for properties such as melting point and specific solubility are not
readily available in the surveyed literature.

Synthesis of Seproxetine

The enantioselective synthesis of Seproxetine, or (S)-norfluoxetine, is a key challenge in its
production. Several synthetic strategies have been developed to obtain the desired
stereoisomer with high purity. A common approach involves the use of chiral starting materials
or asymmetric synthesis techniques.

One reported facile and high-yield synthesis of (S)-norfluoxetine starts from (S)-styrene oxide.
This method provides a straightforward route to the chiral amine. Other synthetic routes employ
chiral intermediates such as (S)-3-amino-3-phenyl-1-propanol. The synthesis of this
intermediate can be achieved through various methods, including the reduction of
corresponding ketones or the use of chiral catalysts.

Below is a generalized workflow for the synthesis of Seproxetine.
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Generalized Synthesis Workflow for Seproxetine

Route A: From Chiral Epoxide

S-Styrene Oxide

Route B: From Chiral Amino Alcohol

[Ring Opening with Phthalimide] Asymmetric reduction of B-aminoketone

Hydrolysis (S)-3-Amino-3-phenyl-1-propanol
Either Formation with 4—f|u0robenzotriﬂuorid9 Ether Formation with 4-fluorobenzotrifluoride

Click to download full resolution via product page
Generalized synthetic routes to Seproxetine.

Experimental Protocols
Representative Analytical Protocol for Seproxetine in
Biological Matrices

The quantification of Seproxetine and its enantiomer in biological samples is crucial for
pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and
Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

1. Sample Preparation (Liquid-Liquid Extraction)
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o Objective: To extract Seproxetine and an internal standard from a plasma matrix.
e Procedure:

o To 1 mL of plasma, add an appropriate amount of internal standard (e.g., a structurally
similar compound).

o Alkalinize the sample with a suitable base (e.g., NaOH).
o Add an organic extraction solvent (e.g., n-hexane).

o Vortex the mixture to ensure thorough mixing.

o Centrifuge to separate the aqueous and organic layers.
o Transfer the organic layer to a clean tube.

o Evaporate the solvent under a stream of nitrogen.

o Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for
GC-MS derivatization.

2. Enantioselective HPLC-Fluorescence Detection
¢ Objective: To separate and quantify the enantiomers of norfluoxetine.
e Instrumentation:
o HPLC system with a fluorescence detector.
o Chiral stationary phase column (e.g., Chiralcel OD-R).
e Chromatographic Conditions:

o Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic
modifier (e.g., ethanol). The exact ratio and pH are optimized for separation.

o Flow Rate: Typically 0.5-1.0 mL/min.
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o Column Temperature: Controlled, for example, at 25°C.

o Fluorescence Detection: Excitation and emission wavelengths are set to maximize the
signal for the derivatized or native analyte (e.g., Aex = 230 nm, Aem = 290 nm).[5]

» Derivatization (optional, for enhanced sensitivity): In some methods, the extracted analytes
are derivatized with a fluorescent tag, such as (R)-1-(1-napthyl)ethyl isocyanate, before
HPLC analysis.[6]
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Analytical Workflow for Seproxetine in Plasma
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Typical workflow for the HPLC analysis of Seproxetine.
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Mechanism of Action: Serotonin Reuptake Inhibition

Seproxetine's primary mechanism of action is the selective inhibition of the serotonin
transporter (SERT) in the presynaptic neuron. By blocking SERT, Seproxetine prevents the
reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this
neurotransmitter in the synapse. This enhanced serotonergic neurotransmission is believed to

be responsible for its antidepressant effects.
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Mechanism of Action of Seproxetine
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Signaling pathway of Seproxetine's action.
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Conclusion

Seproxetine is a pharmacologically significant molecule with a well-defined structure and
mechanism of action. This guide has provided an overview of its chemical properties, synthetic
pathways, and analytical methodologies. While much is known about Seproxetine, particularly
from a pharmacological perspective, there is a noticeable lack of publicly available,
experimentally determined physicochemical data. Further research to fully characterize these
properties would be beneficial for the scientific community. The information presented herein is
intended to support ongoing research and development efforts in the field of neuroscience and
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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